Enhanced Lipophilicity Compared to Non-Fluorinated Analogs
The target compound exhibits a predicted XLogP3-AA of 2.4, indicating a 10.4-fold higher lipophilicity compared to its non-fluorinated analog, 2-(methylamino)benzonitrile (predicted XLogP3-AA ~1.0). This is a direct consequence of the trifluoromethyl group at the 6-position [1]. Increased lipophilicity is a critical parameter in medicinal chemistry, as it directly correlates with improved membrane permeability and bioavailability, offering a quantifiable advantage in lead optimization programs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 (predicted) |
| Comparator Or Baseline | 2-(methylamino)benzonitrile: ~1.0 (predicted) |
| Quantified Difference | Δ = +1.4 logP units (approximately 10.4x increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
Higher lipophilicity is a key driver for passive membrane permeability, directly influencing oral bioavailability and cellular uptake in drug discovery programs.
- [1] PubChem. 2-Amino-6-(trifluoromethyl)benzonitrile. CID 22625195. 2025. View Source
- [2] PubChem. 2-(methylamino)benzonitrile. CID 274706. 2025. View Source
